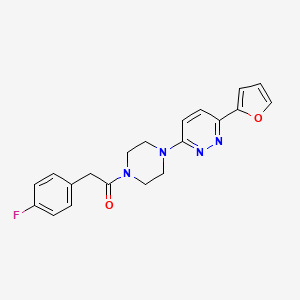

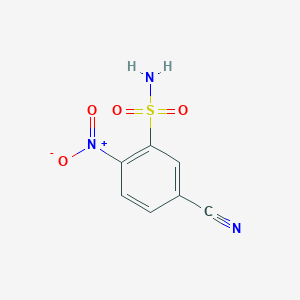

![molecular formula C16H14N2O5S B2467937 ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate CAS No. 1170873-91-2](/img/structure/B2467937.png)

ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate” is a complex organic compound. It contains an oxazole ring, which is a five-membered heterocyclic organic compound with the formula C3H5NO . Oxazolines are the unsaturated analogues of oxazolidines .

Synthesis Analysis

The synthesis of 2-oxazoline rings is well established and generally proceeds via the cyclisation of a 2-amino alcohol (typically obtained by the reduction of an amino acid) with a suitable functional group . The usual route to oxazolines entails reaction of acyl chlorides with 2-amino alcohols . Thionyl chloride is commonly used to generate the acid chloride in situ .Molecular Structure Analysis

The molecular structure of “ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate” is complex due to the presence of multiple functional groups and rings. It contains an oxazole ring, which is a five-membered heterocyclic compound .Chemical Reactions Analysis

Oxazolines, such as 2-ethyl-2-oxazoline, undergo living cationic ring-opening polymerisation to form poly(2-oxazoline)s . These are polyamides and can be regarded as analogues of peptides .科学的研究の応用

Synthesis and Structural Analysis

The synthesis and crystal structure determination of compounds closely related to ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate are crucial for understanding their physical and chemical properties. For example, Lee et al. (2009) detailed the synthesis and crystal structure of a compound with a similar complex structure, highlighting features like intermolecular hydrogen bonding and π-π stacking, which are key for its physical stability and reactivity (Lee et al., 2009).

Chemical Reactions and Derivatives

Research by Sun et al. (2010) on the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones through a Gewald reaction showcases the chemical versatility and potential for creating pharmacologically active derivatives from thiophene carboxylate compounds (Sun et al., 2010).

Electromechanical and Photophysical Properties

Bulut et al. (2004) investigated the electrochromic properties of conducting copolymers derived from thiophene carboxylate, revealing insights into their application in smart materials and electronic devices (Bulut et al., 2004).

Anticancer Potential

A study by Riadi et al. (2021) focused on a derivative's synthesis, characterization, and evaluation for anticancer activity, demonstrating significant inhibitory effects on various cancer cell lines and suggesting the potential therapeutic value of such compounds (Riadi et al., 2021).

Novel Synthesis Approaches

Research into new synthesis methods for creating derivatives of thiophene carboxylate compounds, such as those by Verrier et al. (2009), underscores the ongoing development of more efficient and environmentally friendly chemical processes (Verrier et al., 2009).

特性

IUPAC Name |

ethyl 2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c1-2-22-15(20)10-7-8-24-14(10)17-13(19)9-18-11-5-3-4-6-12(11)23-16(18)21/h3-8H,2,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQFFKGJEGVJHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)CN2C3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2467857.png)

![N-(4-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2467859.png)

![2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2467861.png)

![3-[benzenesulfonyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2467863.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467865.png)

![2-[4-(1-aminoethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B2467871.png)

![Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2467874.png)